molecular formula C18H17N3O4 B2743038 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225672-03-6

7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2743038
CAS No.: 1225672-03-6
M. Wt: 339.351
InChI Key: IQQKDDCHXOCLEQ-UHFFFAOYSA-N
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Description

“7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a pyrazole-containing compound . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .


Synthesis Analysis

The synthesis of pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H17N3O4 . The 1H NMR spectrum (400 MHz, DMSO- d6), δ, ppm (J, Hz): 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .


Chemical Reactions Analysis

Pyrazole derivatives are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The research on pyrazolo[1,5-a]pyrimidine derivatives, which includes compounds like 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, has focused on their synthesis and chemical properties. For instance, studies have explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatile reactivity and potential for generating diverse derivatives with varied biological activities (Drev et al., 2014). Another study investigated heterocyclization reactions involving 5-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides, demonstrating the compound's role in synthesizing complex heterocyclic structures (Rudenko et al., 2011).

Biological and Pharmacological Activities

Several research initiatives have focused on evaluating the biological and pharmacological activities of pyrazolo[1,5-a]pyrimidine derivatives. One study presented the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016). In the realm of molecular biology, derivatives of 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine have been investigated for their ability to inhibit key enzymes, demonstrating significant potential in drug development and as tools for understanding cellular processes (Wentland et al., 1993).

Future Directions

The future directions for “7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” and similar compounds involve continued research into their synthesis and properties . Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The development of efficient synthetic transformations is an important area of organic chemistry .

Properties

IUPAC Name

7-cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-12-5-11(6-13(7-12)25-2)14-9-17-19-15(18(22)23)8-16(10-3-4-10)21(17)20-14/h5-10H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQKDDCHXOCLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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